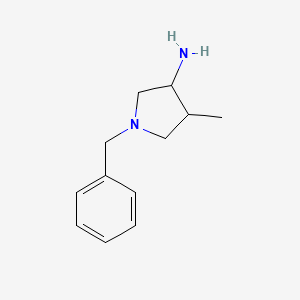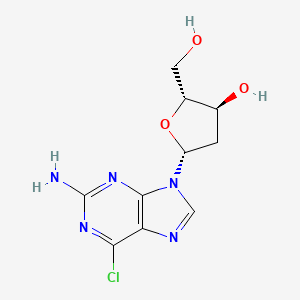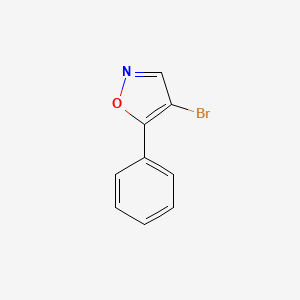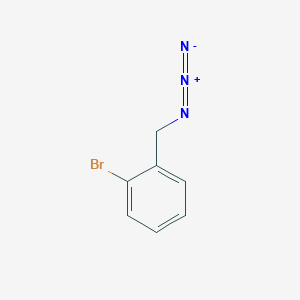
1-(Azidomethyl)-2-bromobenzene
Übersicht
Beschreibung
Chemical Reactions Analysis
The azide group is known for its high reactivity, particularly in click reactions such as the Huisgen 1,3-dipolar cycloaddition . The bromine atom could potentially undergo substitution reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azidomethyl)-2-bromobenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of the benzene ring might contribute to its stability and the azide group to its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Triazole Derivatives
1-(Azidomethyl)-2-bromobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles, combining with compounds like dipropargyl uracil or thymine. This process is significant in the field of click chemistry, a branch of chemistry focused on quick, modular reactions that are very efficient and generate only byproducts that can be removed without chromatography (Negrón-Silva et al., 2013).
Corrosion Inhibition
The same study by Negrón-Silva et al. (2013) also explored the corrosion inhibiting properties of these 1,4-disubstituted 1,2,3-triazoles. They found that these compounds could inhibit the acidic corrosion of steels, a finding that could be significant for the protection of metal surfaces in various industries.
Structural Analysis
In a study focused on the structures of several benzene derivatives, including those substituted with bromomethyl groups, researchers analyzed Br···Br interactions, hydrogen bonds, and the packing motifs of these compounds. This research contributes to the understanding of how small changes in chemical structure can significantly alter physical properties, which is crucial for materials science and engineering (Jones et al., 2012).
Silylation of Alcohols, Phenols, and Thiols
Poly(N-bromobenzene-1,3-disulfonamide) and similar compounds have shown effectiveness as catalysts for the silylation of alcohols, phenols, and thiols, which are important reactions in organic synthesis. This research opens doors to more efficient and environmentally friendly catalysts in chemical synthesis (Ghorbani‐Vaghei et al., 2006).
Antimicrobial Activities
A study in 2021 demonstrated the use of 2-(azidomethyl)-5-bromobenzofuran, a closely related compound, in the synthesis of triazoles with antimicrobial activities. This indicates the potential of this compound derivatives in the development of new antimicrobial agents (Sanjeeva et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azidomethyl)-2-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIJSCAOJIGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562164 | |
| Record name | 1-(Azidomethyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126799-87-9 | |
| Record name | 1-(Azidomethyl)-2-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


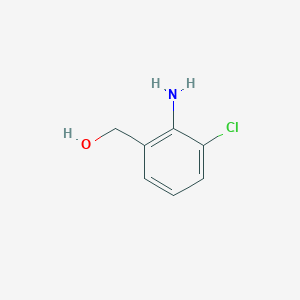
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

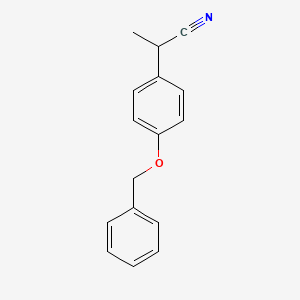
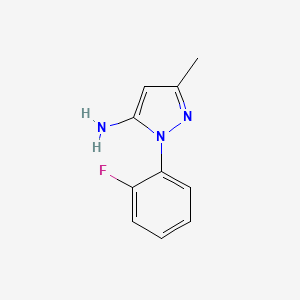
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

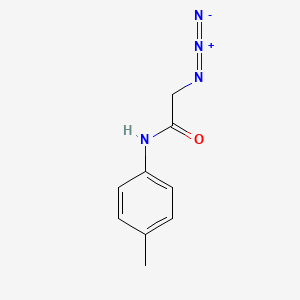
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
